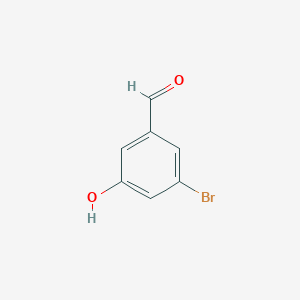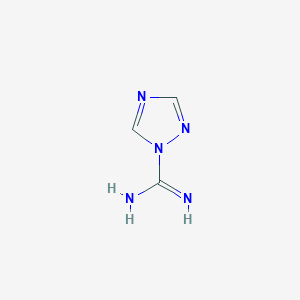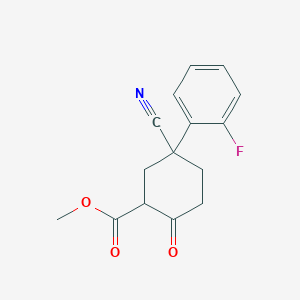
4-Bromonaphthalene-1-sulfonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Bromonaphthalene-1-sulfonic acid from Naphthionic acid has been reported . Other studies have discussed the synthesis of sulfonic acid derivatives immobilized on inorganic supports .Molecular Structure Analysis
The molecular structure of 4-Bromonaphthalene-1-sulfonic acid can be analyzed using spectroscopy methods such as Fourier transform infrared (FTIR) spectroscopy . FTIR can identify variations in the total composition of microorganisms through the determination of changes in functional groups in biomolecules .Chemical Reactions Analysis
Chemical reactions involving 4-Bromonaphthalene-1-sulfonic acid can be analyzed using various methods. For example, acid-base reactions in aqueous solutions are important processes in chemical and biological systems . The concept of titration can be used to distinguish between blank and back titrations .Physical And Chemical Properties Analysis
4-Bromonaphthalene-1-sulfonic acid has a molecular weight of 287.13 g/mol. It is a colorless or light yellow powder.Applications De Recherche Scientifique
Ion Exchange and Acidic Catalysis
Surface functionalization of porous materials with sulfonic acid (SO3H) groups, such as 4-Bromonaphthalene-1-sulfonic acid, is of particular interest in applications involving ion exchange and acidic catalysis . These materials are ideal support structures for these applications, as they combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area (available for functionalization) in their mesoporous skeleton .
Proton Conduction
The sulfonic acid groups in 4-Bromonaphthalene-1-sulfonic acid also make it useful in applications involving proton conduction . The ability to conduct protons makes these materials suitable for use in fuel cells and other energy storage and conversion devices .
Biomaterial Applications
Sulfonated molecules like 4-Bromonaphthalene-1-sulfonic acid have found applications in the field of biomaterials . The process of sulfonation, which introduces sulfonic acid groups, enhances the properties of biomaterials . This includes hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
Cellular Responses
The sulfonation process impacts cellular responses, including adhesion, proliferation, and differentiation . This makes 4-Bromonaphthalene-1-sulfonic acid useful in tissue engineering and regenerative medicine .
Drug Delivery
Sulfonated biomaterials, including those based on 4-Bromonaphthalene-1-sulfonic acid, play a role in drug delivery . The sulfonic acid groups can interact with drug molecules, facilitating their release in a controlled manner .
Fischer Esterification Reactions
4-Bromonaphthalene-1-sulfonic acid can also be used as a solvent/catalyst for industrially important Fischer esterification reactions . This reaction is a key process in the production of esters, which are used in a wide range of applications, from fragrances and flavors to pharmaceuticals .
Safety and Hazards
Orientations Futures
The future directions of research on 4-Bromonaphthalene-1-sulfonic acid could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks . Another potential area of research could be the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Mécanisme D'action
Target of Action
4-Bromonaphthalene-1-sulfonic acid is a type of sulfonamide, which are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . The primary targets of this compound are enzymes involved in the synthesis of nucleotides needed for nucleic acid synthesis .
Mode of Action
Sulfonamides, including 4-Bromonaphthalene-1-sulfonic acid, function by binding to the active site of an enzyme that catalyzes a reaction with the substrate . This can interfere with the normal metabolic process in two different ways:
- If the resemblance with the metabolite is significant, the antimetabolite can function as a substrate and form a product; however, the product will be unable to function as a substrate for the next step of the metabolic pathway .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of nucleotides, both purines and pyrimidines, that are needed for synthesis of DNA or RNA . By inhibiting these pathways, the compound can effectively disrupt the growth and proliferation of cells.
Pharmacokinetics
It’s known that sulfonamides in general are well absorbed orally and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 4-Bromonaphthalene-1-sulfonic acid is the inhibition of nucleic acid synthesis, which can lead to the cessation of cell growth and proliferation . This makes it a potential candidate for use in antibacterial and anticancer therapies.
Action Environment
The action, efficacy, and stability of 4-Bromonaphthalene-1-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .
Propriétés
IUPAC Name |
4-bromonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFYNGDSABPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477324 | |
| Record name | 4-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162109-20-8 | |
| Record name | 4-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)







